N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
Overview
Description
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
Its preparation from 2,4-dichlorophenol and chloroacetic acid was reported by R. Pokorny in 1941 . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid is Cl2C6H3OCH2CO2H . The compound appears as white to yellow powder .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid is a widely used herbicide that decomposes in the presence of water and ultraviolet light to form polymeric humic acids .Physical And Chemical Properties Analysis
The molar mass of 2,4-Dichlorophenoxyacetic acid is 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water up to 900 mg/L .Scientific Research Applications
Microbial Response and Environmental Applications
A Proteome Analysis of Corynebacterium glutamicum exposed to 2,4-dichlorophenoxy acetic acid (2,4-D) revealed the induction of stress-response proteins, suggesting potential applications in bioindicator development for environmental monitoring of herbicide pollution (Fanous et al., 2007). This study emphasizes the compound's role in inducing specific cellular responses to environmental stress, implying a broader application in studying the impact of chemical pollutants on microbial communities.
Biomedical Applications
Glutamic Acid Metabolism in Intestinal Health was highlighted in a study, showing that L-glutamic acid plays a critical role in intestinal epithelial cells, serving as a precursor for important biomolecules and supporting nutrient absorption and immune function (Blachier et al., 2009). This research suggests that derivatives of L-glutamic acid, potentially including N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid, could have significant implications in gastrointestinal health and disease.
Advanced Materials and Energy Storage
Innovations in Energy Storage were explored through the addition of L-glutamic acid to the electrolyte of all-vanadium redox flow batteries, significantly improving their thermal stability and electrochemical performance (Liang et al., 2013). This application showcases the potential of glutamic acid derivatives in enhancing the efficiency and durability of energy storage systems.
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic plant hormone auxin, which is involved in the regulation of plant growth .
Mode of Action
2,4-D is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to affect the polar auxin transport, a key process in plant growth and development .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration of 300 mg/kg and 60 mg/kg 2,4-d, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid. For instance, the indiscriminate use of pesticides like 2,4-D can produce numerous damages to the environment . Moreover, the change of herbicide availability in soils causes a succession of microbial populations involved in 2,4-D biodegradation .
Safety and Hazards
Future Directions
2,4-Dichlorophenoxyacetic acid is one of the oldest and most widely available herbicides and defoliants in the world . It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired . It can be found in numerous commercial lawn herbicide mixtures, and is widely used as a weedkiller on cereal crops, pastures, and orchards .
Properties
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954417 | |
Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32773-59-4 | |
Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32773-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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